Azanide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17655-31-1 |
|---|---|
Molecular Formula |
NH2(−) H2N- |
Molecular Weight |
16.023 g/mol |
IUPAC Name |
azanide |
InChI |
InChI=1S/H2N/h1H2/q-1 |
InChI Key |
HYGWNUKOUCZBND-UHFFFAOYSA-N |
SMILES |
[NH2-] |
Canonical SMILES |
[NH2-] |
Synonyms |
azanide |
Origin of Product |
United States |
Theoretical and Computational Investigations of Azanide Systems
Quantum Chemical Approaches to Azanide Electronic Structure and Reactivity
Quantum chemical methods are computational techniques based on the fundamental laws of quantum mechanics used to calculate the properties of molecules and materials. youtube.comyoutube.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule, from which numerous other properties can be derived. youtube.com For the this compound anion, these approaches are invaluable for understanding its geometry, stability, and how it participates in chemical reactions. State-of-the-art quantum-chemical calculations are crucial for providing reliable predictions that can support laboratory and astronomical observations. nih.gov
Ab initio and Density Functional Theory (DFT) are two of the most widely used classes of quantum chemical methods. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, using only fundamental physical constants. youtube.com DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net DFT methods are generally more computationally efficient than high-level ab initio methods, making them suitable for larger systems. cardiff.ac.uk
For the this compound anion, these methods can be used to compute its fundamental properties with high accuracy. Calculations would typically involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. researchgate.net Such studies provide key data on the anion's structure and stability. nih.govnih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound (NH₂⁻)
| Property | Calculated Value | Method/Basis Set (Example) | Significance |
|---|---|---|---|
| N-H Bond Length | 1.035 Å | B3LYP/6-311++G(d,p) | Defines the fundamental geometry of the anion. |
| H-N-H Bond Angle | 104.5° | B3LYP/6-311++G(d,p) | Determines the shape and symmetry (C₂ᵥ) of the molecule. |
| Total Electronic Energy | -55.8 Hartree | CCSD(T)/aug-cc-pVTZ | Provides a measure of the molecule's absolute stability. |
| Proton Affinity | 1689 kJ/mol | G4 Theory | Quantifies the gas-phase basicity of the anion. |
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for their identification in experimental settings, such as in laboratory plasmas or the interstellar medium. nih.govresearchgate.net By calculating the vibrational frequencies and electronic transition energies, researchers can generate theoretical spectra (e.g., Infrared, Raman, UV-Visible) that can be compared with experimental data. researchgate.net
For this compound, vibrational frequency calculations using DFT or higher-level methods can predict the positions of its fundamental IR absorption bands. researchgate.net These calculations also provide information on the character of each vibrational mode (e.g., symmetric stretch, antisymmetric stretch, bending). Time-dependent DFT (TD-DFT) can be used to compute excited state energies, predicting the electronic absorption spectrum of this compound and its derivatives. researchgate.net
Table 2: Predicted Vibrational Frequencies of this compound (NH₂⁻)
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |
|---|---|---|---|
| Symmetric N-H Stretch | A₁ | 3120 | High |
| H-N-H Bend | A₁ | 1490 | Medium |
| Antisymmetric N-H Stretch | B₂ | 3215 | High |
To gain a deeper understanding of chemical bonding, computational methods like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are employed. rsc.orgnih.gov NBO analysis examines the electron density to find a localized, Lewis-like structure, revealing donor-acceptor interactions and charge transfer between orbitals. nih.gov FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, which are often key to understanding chemical reactivity. nih.gov
When this compound acts as a ligand in a coordination complex, these methods can elucidate the nature of the metal-ligand bond. For example, in a simple complex like lithium amide (LiNH₂), NBO analysis can quantify the charge transfer from the this compound moiety to the lithium cation and describe the bonding in terms of specific orbital overlaps. nih.gov FMO analysis helps explain how the this compound anion interacts with electrophiles, with its HOMO (typically a lone pair on the nitrogen atom) interacting with the LUMO of the reaction partner. rsc.orgyoutube.com
Table 3: Analysis of Orbital Interactions in a Metal-Azanide Complex (e.g., LiNH₂)
| Interaction Type | Description | Computational Tool | Insight Provided |
|---|---|---|---|
| HOMO-LUMO Interaction | Interaction between the HOMO of this compound (N lone pair) and the LUMO of a metal cation (e.g., Li⁺ s-orbital). | FMO Theory | Explains the primary covalent contribution to the M-N bond formation. |
| NBO Charge Transfer | Quantification of electron density donation from the nitrogen lone pair to vacant orbitals on the metal center. | NBO Analysis | Measures the degree of ionicity vs. covalency in the bond. |
| Electrostatic Potential | Mapping of positive and negative potential on the molecular surface. | ESP Mapping | Visualizes the charge distribution and sites for electrostatic interaction. |
Computational Reaction Dynamics of this compound-Involved Processes
While quantum chemical calculations of stationary points (reactants, products, transition states) provide crucial energetic information, computational reaction dynamics simulations model the actual time-evolution of a chemical reaction. nih.govyoutube.com These simulations follow the trajectory of atoms as they move along a potential energy surface (PES), providing a detailed, frame-by-frame view of the bond-breaking and bond-forming processes. researchgate.net This approach is particularly important for reactions where the outcome is not simply governed by the lowest energy barrier, but by dynamic effects on the PES. nih.gov
Ab initio molecular dynamics (AIMD) is a method where the forces acting on the atoms at each step of the simulation are calculated directly from quantum mechanics, without relying on pre-parameterized force fields. nih.gov Simulating a reaction involving this compound, such as its role as a nucleophile in an SN2 reaction (e.g., NH₂⁻ + CH₃Cl), would allow researchers to observe the reaction mechanism, energy transfer between vibrational modes, and the lifetime of any intermediate species. researchgate.net
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com Unlike AIMD, classical MD typically uses force fields—a set of parameters and equations that describe the potential energy of the system—which allows for the simulation of much larger systems (e.g., thousands of molecules) over longer timescales (nanoseconds to microseconds). rsc.org
MD simulations are ideal for studying the behavior of the this compound anion in solution. By simulating a single this compound ion in a box of solvent molecules (like water), one can investigate its solvation structure, including the number of solvent molecules in its first hydration shell and the geometry of the hydrogen bonds formed between the anion and water. mdpi.comrsc.org Such simulations provide insights into the ion's mobility, diffusion coefficient, and the dynamic nature of its interactions with the surrounding environment. nih.gov
Table 4: Typical Parameters for MD Simulation of this compound Solvation
| Parameter | Example Setting | Purpose |
|---|---|---|
| System Composition | 1 this compound ion + ~1000 Water molecules | To simulate a dilute aqueous solution. |
| Force Field | AMBER (for ion) + TIP3P (for water) | To define the interatomic potentials. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K | Simulates room temperature conditions. |
| Simulation Time | 50 ns | To allow for sufficient sampling of molecular configurations. |
Computational Design and Prediction of Novel this compound Species
A major goal of modern computational chemistry is the in silico design of novel molecules and materials with specific, desirable properties. cardiff.ac.uknih.gov By leveraging computational screening, researchers can evaluate thousands of potential candidate molecules for a specific application (e.g., catalysis, drug design, materials science) before committing to expensive and time-consuming laboratory synthesis. rsc.orgnih.gov
For this compound, this approach could be used to design novel ligands for transition metal catalysis. By computationally modifying the substituents on the this compound core (e.g., creating organoamide ligands like N(SiMe₃)₂⁻), chemists can screen for properties such as steric bulk, electronic character, and binding affinity to a specific metal center. mdpi.com The computational workflow would involve generating a library of candidate molecules, calculating their key properties using DFT, and then ranking them based on their suitability for the target application. mdpi.com
Table 5: Hypothetical Workflow for Computational Design of an this compound-Based Ligand
| Step | Description | Computational Method |
|---|---|---|
| 1. Library Generation | Create a virtual library of substituted this compound derivatives (R₁,R₂-N⁻). | Combinatorial scripting |
| 2. Geometry Optimization | Calculate the stable 3D structure of each candidate ligand. | DFT (e.g., B3LYP/6-31G*) |
| 3. Property Calculation | Compute key electronic descriptors (e.g., HOMO/LUMO energies, charge distribution). | DFT, NBO Analysis |
| 4. Docking/Binding Energy | Calculate the binding energy of promising ligands to a target metal center. | DFT (complex optimization) |
| 5. Ranking and Selection | Rank candidates based on desired properties (e.g., high binding affinity, specific electronic character). | Data analysis |
Fundamental Reactivity and Mechanistic Studies of Azanide
Azanide as a Strong Brønsted Base in Organic and Inorganic Transformationsmasterorganicchemistry.com
This compound, typically employed as its alkali metal salts such as sodium amide (NaNH₂) or potassium amide (KNH₂), is an exceptionally strong Brønsted base. The pKa of its conjugate acid, ammonia (B1221849) (NH₃), is approximately 38, placing this compound in the category of super-strong bases. masterorganicchemistry.com This immense basic strength allows it to deprotonate molecules that are considered very weak acids, a feat not achievable with more common bases like hydroxide (B78521) or alkoxides. youtube.com
Deprotonation Reactions of Weak Acids by this compound
The primary utility of this compound as a base is its ability to abstract protons from substrates that possess low acidity. youtube.com A classic and widely used application is the deprotonation of terminal alkynes. youtube.com The proton attached to the sp-hybridized carbon of a terminal alkyne has a pKa of about 25, making it acidic enough to be removed by this compound but not by weaker bases like sodium hydroxide (the pKa of water is ~15.7). youtube.com This reaction generates a highly useful acetylide anion, which is a potent carbon nucleophile for forming new carbon-carbon bonds. youtube.com
The effectiveness of a deprotonation reaction is governed by the relative acidities of the acid being deprotonated and the conjugate acid of the base used. youtube.com For a deprotonation to be favorable, the base's conjugate acid must be significantly weaker (have a higher pKa) than the acid it is reacting with. youtube.comyoutube.com
| Acid | Conjugate Base | Approximate pKa | Deprotonation by this compound (pKa of NH₃ ≈ 38) |
|---|---|---|---|
| Water (H₂O) | Hydroxide (HO⁻) | 15.7 | Favorable |
| Ethanol (CH₃CH₂OH) | Ethoxide (CH₃CH₂O⁻) | 16 | Favorable |
| Terminal Alkyne (RC≡CH) | Acetylide (RC≡C⁻) | 25 | Favorable |
| Ammonia (NH₃) | This compound (NH₂⁻) | 38 | Equilibrium |
| Methane (CH₄) | Methanide (CH₃⁻) | ~50 | Unfavorable |
This table illustrates the relative acidities and predicts the favorability of deprotonation by this compound. This compound is strong enough to deprotonate acids like terminal alkynes but not alkanes.
Generation of Carbanions and Other Anionic Intermediateslibretexts.org
The deprotonation of a carbon acid results in the formation of a carbanion, a reactive intermediate where a carbon atom bears a negative charge. libretexts.org this compound is highly effective for this purpose. Besides terminal alkynes, it can abstract α-protons from carbonyl compounds to generate enolates, which are crucial intermediates in reactions like the aldol (B89426) and Claisen condensations. libretexts.org The formation of these anionic species is a cornerstone of synthetic chemistry, as it transforms a typically non-nucleophilic carbon into a potent nucleophile, enabling the construction of complex molecular skeletons. The stability of the resulting carbanion is a key factor; resonance stabilization or inductive effects can make the corresponding C-H bond more acidic and easier for this compound to break. libretexts.org
This compound as a Potent Nucleophile in Chemical Reactionsmasterorganicchemistry.comwikipedia.org
While its basicity is its dominant chemical characteristic, the this compound ion also possesses a lone pair of electrons and a negative charge, making it a potent nucleophile. masterorganicchemistry.com However, its utility as a nucleophile is often complicated by its extreme basicity, which can promote competing side reactions, most notably elimination reactions. masterorganicchemistry.comyoutube.com
Nucleophilic Substitution Reactions (e.g., Sₙ2) Involving this compound
In principle, this compound can participate in nucleophilic substitution reactions, replacing a leaving group on a substrate. byjus.com In reactions with alkyl halides, the pathway—substitution (Sₙ2) versus elimination (E2)—is highly dependent on the substrate's structure. youtube.com
With methyl and primary alkyl halides: The Sₙ2 pathway is sterically accessible and can proceed to form a primary amine.
With secondary and tertiary alkyl halides: The strong basicity of this compound dominates. It preferentially acts as a base, abstracting a proton from a beta-carbon and inducing an E2 elimination reaction to form an alkene, rather than attacking the electrophilic carbon. youtube.com
Due to these limitations, particularly the competitive elimination and poor solubility, the direct use of this compound for amination has been challenging. Modern research has led to the development of "this compound surrogates." researchgate.netresearchgate.net These are stable, easy-to-handle reagents that, under specific reaction conditions, generate an this compound-equivalent nucleophile in situ. This allows for the efficient nucleophilic amination of electron-deficient (hetero)aryl halides under mild, transition-metal-free conditions, circumventing the issues associated with using alkali metal amides directly. researchgate.netresearchgate.net
Nucleophilic Addition Reactions of this compound
This compound readily participates in nucleophilic addition reactions, particularly with carbonyl compounds, which have a highly electrophilic carbon atom. libretexts.orgyoutube.com
Addition to Aldehydes and Ketones: this compound attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation yields an amino alcohol. youtube.com
Addition-Elimination with Acyl Derivatives: When reacting with acyl chlorides or acid anhydrides, the reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comyoutube.com The this compound ion first adds to the carbonyl carbon to form a tetrahedral intermediate. In a subsequent step, the leaving group (e.g., chloride) is eliminated, and the C=O double bond is reformed, yielding a primary amide as the final product. savemyexams.comyoutube.com This is a fundamental method for amide synthesis.
Detailed Mechanistic Elucidations of this compound-Mediated Reactions
Understanding the mechanisms of this compound-mediated reactions is crucial for controlling their outcomes.
Deprotonation: The mechanism is a straightforward Brønsted-Lowry acid-base reaction. The lone pair on the nitrogen of the this compound ion abstracts a proton from a weak acid, with the equilibrium position determined by the pKa values of the reacting acid and ammonia. youtube.comyoutube.com
Sₙ2 vs. E2 Competition: In reactions with alkyl halides, this compound's role is dictated by kinetics and substrate structure. The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a single, concerted transition state. youtube.com The E2 mechanism also occurs in a single step, but involves the this compound acting as a base to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. youtube.com Steric hindrance around the electrophilic carbon favors the E2 pathway.
Nucleophilic Addition-Elimination: This two-stage mechanism is characteristic of reactions with acyl derivatives. savemyexams.comyoutube.com
Addition: The nucleophilic this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com
Elimination: The lone pair on the oxygen reforms the pi bond, expelling the most stable leaving group (e.g., Cl⁻). A final deprotonation step yields the neutral amide product. savemyexams.comyoutube.com
This compound Surrogate Mechanism: The mechanism for recently developed this compound surrogates involves the N-arylation of a stable amidine reagent under basic conditions. researchgate.net This N-aryl amidine intermediate is then cleaved in situ, either through hydrolysis or a base-promoted elimination, to release the desired primary N-aryl amine. researchgate.net This pathway avoids the direct handling of highly reactive and poorly selective this compound salts.
Investigation of Reaction Pathways and Energy Profiles
Understanding the reactivity of this compound necessitates a detailed examination of the potential energy surfaces (PES) of its reactions. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the mapping of reaction pathways, providing insights into the energy changes as reactants transform into products. osu.eduscirp.org These studies calculate the energies of reactants, products, and the transient species that connect them, revealing the most likely course of a reaction. researchgate.net
Energy profiles, which plot energy against the reaction coordinate, are a key output of these investigations. They visually represent the activation energies required for a reaction to proceed. For example, a schematic potential energy profile for the reaction of the amidogen (B1220875) radical (NH₂) with acetaldehyde (B116499) shows distinct energy barriers for different product channels. bham.ac.uk
Interactive Table: Calculated Activation Free Energies for Amide Bond Cleavage Mechanisms
| Proposed Mechanism | Calculated Activation Free Energy (kcal/mol) | Reference |
| Intramolecular Nitrogen Nucleophilic Attack → Proton Transfer → Amide Cleavage | 20.5 | researchgate.net |
| Water-Assisted Intramolecular Nitrogen Attack | ~37.5 (increase of ~17 kcal/mol) | researchgate.net |
| N-assistance mechanism (Compound F) | 23.52 | researchgate.net |
| Sₙ2 mechanism (Compound F) | 23.94 | researchgate.net |
This table presents data from a computational study on the cleavage of a specific amide bond, illustrating how energy profiles are used to determine the most favorable reaction pathway. researchgate.net
Characterization of Transition States and Intermediates
Reaction pathways are characterized by stationary points on the potential energy surface: local minima correspond to stable reactants, products, and intermediates, while first-order saddle points represent transition states. researchgate.netscm.com A transition state is an unstable, transient configuration of atoms at the peak of the energy barrier, with a lifetime near 10⁻¹³ seconds. youtube.comdntb.gov.ua Although they cannot be directly observed experimentally, their structures can be inferred and are characterized computationally by having exactly one imaginary vibrational frequency. scm.comdntb.gov.ua
Reactive intermediates are molecules with finite, though often short, lifetimes that exist in a local energy minimum along the reaction coordinate. osu.edu The study of this compound and related nitrogen-containing compounds has revealed various key intermediates.
Tetrahedral Intermediates : In the reaction of phenyllithium (B1222949) with dimethylformamide (DMF), a tetrahedral intermediate is formed after the initial nucleophilic attack. This intermediate is stable enough that it does not immediately collapse. wikipedia.org
Metal-Imide/Nitrene Species : Reactions involving gallium(I) compounds and azides are postulated to proceed through a transient gallium imide intermediate (LGa=NMes), which then undergoes further reaction. mdpi.com Similarly, copper nitrene species have been detected and computationally studied as key intermediates in certain C-C bond cleavage reactions. researchgate.net
The characterization of these transient species is fundamental to understanding reaction mechanisms, as their stability and structure dictate the subsequent steps of the reaction. osu.edu
Interactive Table: Examples of Characterized Intermediates in this compound-Related Reactions
| Intermediate Type | Example Species/Context | Method of Characterization/Postulation | Reference |
| Tetrahedral Intermediate | Reaction of phenyllithium with DMF | Mechanistic proposal based on products | wikipedia.org |
| Transient Gallium Imide | Reaction of [LGa:]⁻ with organic azides | Postulated from reaction outcomes | mdpi.com |
| Keteniminium Triflates | Reaction of ynamides with TfOH | Inferred from chemical transformations | nih.gov |
| Undissociated Hydrazine Intermediate | N₂ reduction on a bimetallic sulfide (B99878) catalyst | In situ Raman spectroscopy, kinetics | nih.gov |
| Copper Nitrene | Copper-catalyzed arene ring cleavage | ESI-HRMS, DFT calculations | researchgate.net |
Kinetic and Thermodynamic Aspects of this compound Reactivity
Experimental studies provide crucial kinetic data. For the gas-phase reaction between the amidogen radical (NH₂) and acetaldehyde (CH₃CHO), rate coefficients have been measured over a temperature range of 29–107 K. bham.ac.uk These experiments revealed a negative temperature dependence, meaning the reaction slows down as the temperature increases within this range, and a positive pressure dependence. bham.ac.uk Kinetic investigations of the aza-Michael addition of dimethyl itaconate with various amines showed that the reaction order could be altered by changing the catalyst, solvent, or reactant concentration. researchgate.net
Computational methods can complement these experiments by calculating reactivity descriptors. Parameters such as the energy gap (Δℰ) between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemical hardness (η), and softness (S) are used to assess the stability and reactivity of molecules theoretically. scirp.org
Interactive Table: Experimental Rate Coefficients for the Reaction of NH₂ with CH₃CHO
| Temperature (K) | Total Density (10¹⁶ molecules cm⁻³) | Rate Coefficient (k) (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
| 29.0 | 1.4 | 6.9 ± 1.0 | bham.ac.uk |
| 35.0 | 2.8 | 7.1 ± 1.1 | bham.ac.uk |
| 52.2 | 6.2 | 5.8 ± 0.9 | bham.ac.uk |
| 67.1 | 9.8 | 3.8 ± 0.6 | bham.ac.uk |
| 85.0 | 16.0 | 2.5 ± 0.4 | bham.ac.uk |
| 107.0 | 28.2 | 2.0 ± 0.3 | bham.ac.uk |
This table shows the measured rate coefficients for the reaction NH₂ + CH₃CHO at various low temperatures, demonstrating the negative temperature dependence of the reaction. bham.ac.uk
Isotopic Labeling Studies to Elucidate this compound Mechanisms
Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. numberanalytics.comyoutube.com The method involves replacing an atom in a reactant molecule with one of its stable or radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) or ¹⁴N with ¹⁵N. numberanalytics.comwikipedia.org
This technique has been instrumental in understanding reactions involving this compound and related nitrogen compounds.
Nitrogen-15 (¹⁵N) Labeling : To confirm the mechanism of a copper-catalyzed reaction, naphthalen-1-amine labeled with ¹⁵N was used as the substrate. The position of the ¹⁵N in the final product helped to verify the proposed reaction pathway. researchgate.net Similarly, ¹⁵N₂-isotopic labeling experiments were used to confirm the production of ammonia in an electrochemical nitrogen reduction reaction, ensuring the observed ammonia was derived from the supplied N₂ gas. nih.gov
Hydrogen/Deuterium (H/D) Exchange : H/D exchange studies are used to probe the environment of exchangeable protons. wikipedia.org In experiments exposing surfaces to deuterium plasma and ammonia, the formation of deuterated ammonia isotopologues (like NH₂D) was observed, providing insight into surface-catalyzed exchange mechanisms. djs.si The loss of deuterated ammonia from peptide ions in mass spectrometry can also be used as a tool to gauge the degree of hydrogen scrambling in the gas phase. acs.org
By tracking the isotopic labels, chemists can distinguish between different potential mechanistic pathways and gain a more precise understanding of how bonds are formed and broken. numberanalytics.comnih.gov
Interactive Table: Applications of Isotopic Labeling in this compound-Related Mechanistic Studies
| Isotope Used | System Studied | Finding / Purpose | Reference |
| ¹⁵N | Copper-catalyzed cleavage of arene rings | Confirmed the proposed mechanism by tracking the labeled nitrogen atom to the final product. | researchgate.net |
| ¹⁵N | Bioinspired electrochemical N₂ reduction | Verified that the produced ammonia originated from the N₂ feedstock. | nih.gov |
| D (²H) | Ammonia on tungsten surfaces with deuterium plasma | Observed the formation of deuterated ammonia (NH₂D), elucidating surface exchange pathways. | djs.si |
| D (²H) | Deuterated peptides in mass spectrometry | Used the loss of deuterated ammonia to report on gas-phase hydrogen scrambling. | acs.org |
Synthetic Methodologies Utilizing Azanide and Its Derivatives
Preparation of Alkali Metal Azanides (e.g., Sodium Azanide)
Alkali metal azanides, commonly referred to as alkali metal amides, are the most well-known derivatives. wikipedia.org Compounds such as sodium this compound (NaNH₂), lithium this compound (LiNH₂), and potassium this compound (KNH₂) are typically salt-like solids. wikipedia.org The primary method for their synthesis involves the reaction of an alkali metal with liquid or gaseous ammonia (B1221849). nih.govwikipedia.orgquora.com This reaction often requires a catalyst or specific temperature conditions to proceed efficiently. nih.govquora.com
Two principal methods for the industrial preparation of sodium this compound are the high-temperature and low-temperature processes.
High-Temperature Method: In this process, metallic sodium is melted and reacts with dehydrated liquid ammonia at a temperature of 350–360 °C. The reaction proceeds over several hours, yielding sodium this compound and hydrogen gas. The general equation for this type of reaction is: 2 M + 2 NH₃ → 2 MNH₂ + H₂ (where M = Li, Na, K). wikipedia.org
Low-Temperature Synthesis: This method uses the same reactants but is conducted at a significantly lower temperature of -30°C in the presence of a metal catalyst, such as ferric nitrate (B79036). nih.gov
A summary of preparation methods for sodium this compound is presented below.
| Method | Reactants | Temperature | Catalyst | Key Features |
| High-Temperature | Sodium metal, liquid ammonia | 350–360 °C | None | Direct reaction, produces hydrogen gas. wikipedia.org |
| Low-Temperature | Sodium metal, liquid ammonia | -30 °C | Metal catalyst (e.g., Iron Nitrate) | Catalyzed reaction, proceeds at a lower temperature. quora.com |
Other specialized methods have been developed for preparing alkali-metal amides, including those involving disubstituted amines in the presence of an electron carrier, which avoids the need for a solvent. google.com
Synthesis of Transition Metal and Lanthanide this compound Complexes
The synthesis of transition metal and lanthanide complexes containing the this compound (amido) ligand is crucial for developing new catalysts and materials. These complexes are typically prepared through two main pathways: salt metathesis and the deprotonation of coordinated ammine ligands. wikipedia.org
Salt Metathesis: This common method involves the reaction of a transition metal or lanthanide halide with an alkali metal this compound. The alkali metal halide precipitates, leaving the desired metal this compound complex in solution.
Deprotonation of Ammine Complexes: In this approach, a stable metal ammine complex (a metal complex with NH₃ ligands) is treated with a strong base. The base removes a proton from a coordinated ammonia molecule, converting it into an this compound (amido) ligand directly within the metal's coordination sphere. wikipedia.org
Researchers have synthesized and characterized a wide array of these complexes. For instance, series of lanthanide complexes with the general formula [Ln₂(L)₃(NO₃)₃] have been prepared using polydentate hydrazone Schiff base ligands, where the metal cations are nine-coordinated by nitrogen and oxygen donor atoms. nih.gov Similarly, mononuclear lanthanide complexes such as [Ln(HL)₂(NO₃)₃] have been synthesized under solvothermal conditions with bidentate imidazole (B134444)–biphenyl–carboxylate ligands. mdpi.com The synthesis of various transition metal complexes with ligands derived from thiazole (B1198619) and imidazole has also been reported, often involving the reaction of a metal chloride salt with the ligand in a buffered solution to form stable, colored complexes. uomustansiriyah.edu.iqqu.edu.iqnih.gov
The table below summarizes key data for representative synthesized lanthanide complexes.
| Complex Formula | Lanthanide (Ln) | Ligand Type | Key Feature |
| [Ln₂(L)₃(NO₃)₃] | Sm³⁺, Eu³⁺, Tb³⁺, Dy³⁺, Ho³⁺, Er³⁺, Tm³⁺, Yb³⁺ | Polydentate hydrazone Schiff base | Homodinuclear complexes with bridging oxygen atoms. nih.gov |
| [Ln(HL)₂(NO₃)₃] | La, Ce, Nd, Eu, Gd, Dy, Ho | Imidazole–biphenyl–carboxylate | Mononuclear complexes displaying characteristic luminescence. mdpi.com |
| Cat[LnL₄] | La, Ce-Er, Y | Diisopropyl benzoylamidophosphate | Anionic complexes with a square antiprism geometry. researchgate.net |
This compound as a Key Reagent in the Synthesis of Nitrogen-Containing Compounds
Sodium this compound (sodamide) is a widely employed strong base in organic synthesis. wikipedia.org Its high basicity and nucleophilicity enable a variety of transformations, particularly in the formation of carbon-nitrogen bonds and in elimination reactions.
While this compound is a potent nucleophile, its direct use for synthesizing primary amines from alkyl halides is often complicated by overalkylation. pressbooks.pub The initially formed primary amine can react further with the alkyl halide to produce secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, resulting in a mixture of products. pressbooks.publibretexts.org
Amides are generally not prepared by the direct reaction of a carboxylic acid with an amine without strong heating. libretexts.org More practical synthetic routes involve the reaction of amines with more reactive carboxylic acid derivatives such as acid chlorides, anhydrides, or esters. libretexts.org The this compound ion itself is typically not the reagent of choice for forming the amide bond directly from a carboxylic acid derivative in standard laboratory practice.
Sodium this compound is instrumental in certain cyclization reactions to form nitrogen-containing heterocycles. One of the classic examples is the Chichibabin reaction, where sodium this compound is used to aminate nitrogen-containing heterocyclic compounds like pyridine. youtube.com Furthermore, this compound's role as a strong base facilitates intramolecular reactions, leading to the formation of cyclic structures. The integration of multicomponent reactions, such as the Ugi-azide reaction followed by a Heck cyclization, allows for the synthesis of complex heterocyclic systems containing motifs like tetrazole and tetrahydroisoquinoline. beilstein-journals.org Organic azides (RN₃), distinct from the this compound anion, are also versatile precursors for a wide range of heterocycles, including pyrroles, pyrazoles, triazoles, and pyridines, through various cycloaddition and insertion reactions. mdpi.comnih.gov
One of the most significant applications of sodium this compound is in the synthesis of alkynes via double dehydrohalogenation of dihaloalkanes. orgoreview.comlibretexts.org This elimination reaction can start from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.orgchemistrysteps.com Due to the low acidity of the vinylic proton in the intermediate vinyl halide, a very strong base is required for the second elimination step. orgoreview.com Sodium this compound (NaNH₂) in liquid ammonia is the common reagent for this transformation, as weaker bases like hydroxides give low yields. orgoreview.comchemistrysteps.commasterorganicchemistry.com The reaction proceeds in two successive E2 elimination steps to form the alkyne. chemistrysteps.com
| Dihalide Type | Description | Reagent | Product |
| Vicinal | Halogens on adjacent carbons | NaNH₂ / NH₃ | Alkyne libretexts.org |
| Geminal | Halogens on the same carbon | NaNH₂ / NH₃ | Alkyne libretexts.org |
If a terminal alkyne is produced, a third equivalent of NaNH₂ is consumed to deprotonate the alkyne, a reaction driven by the acidity of the terminal alkyne's proton (pKa ≈ 25). chemistrysteps.commasterorganicchemistry.com A water work-up is then used to regenerate the terminal alkyne. chemistrysteps.com
Development and Application of this compound Surrogates
The direct use of alkali metal azanides like NaNH₂ can be challenging due to their high reactivity and safety considerations. This has prompted the development of "this compound surrogates" or "ammonia surrogates," which are more stable, safer, and often more selective reagents that effectively deliver the "NH₂" unit in a controlled manner. researchgate.netrsc.org
One successful strategy involves the use of a designed amidine reagent. researchgate.netresearchgate.net This bench-stable compound can participate in the nucleophilic amination of electron-deficient (hetero)aryl halides under mild, transition-metal-free conditions. researchgate.net The resulting N-aryl amidine intermediate is then easily cleaved in situ to yield the primary N-aryl amine. researchgate.net This method provides a safer alternative to alkali metal amides or azide (B81097) salts for nucleophilic amination. researchgate.netresearchgate.net Other ammonia surrogates have been explored for various amination reactions, focusing on generating intermediates that can be readily converted to primary amines. researchgate.net The development of such surrogates is a significant area of research aimed at making the synthesis of primary amines more practical and efficient. rsc.orgresearchgate.net
| Surrogate Type | Example Reagent | Application | Key Advantage |
| Amidine Reagent | Designed amidine | Nucleophilic amination of (hetero)aryl halides | Bench-stable, safer alternative to NaNH₂, transition-metal-free. researchgate.netresearchgate.net |
| Ammonia Surrogates | Various (e.g., Fmoc-NH₂) | Hydroamination of alkenes, general amination reactions | Avoids use of gaseous or aqueous ammonia, suitable for water-sensitive reactions. researchgate.net |
Design Principles for this compound Surrogate Reagents
The direct use of the this compound anion (⁻NH₂) in synthesis is often hampered by its high reactivity and poor selectivity, alongside the hazards associated with reagents like alkali metal amides. To overcome these limitations, significant research has focused on the design of this compound surrogates. These are stable, manageable reagents engineered to deliver the ⁻NH₂ group under specific, controlled conditions. A primary design principle is the creation of a bench-stable, easy-to-prepare molecule that can be activated to undergo facile N-arylation or N-alkylation. researchgate.netmanchester.ac.uk
Transition-Metal-Free Amination Protocols Utilizing Surrogates
The development of this compound surrogates has enabled robust transition-metal-free amination protocols, which are highly desirable for avoiding toxic and expensive metal catalysts. researchgate.net One prominent example is the nucleophilic amination of electron-deficient (hetero)aryl halides. researchgate.netmanchester.ac.uk Using a specially designed amidine surrogate, primary N-aryl amines can be synthesized under mild basic conditions, often at temperatures as low as 40 °C. researchgate.netmanchester.ac.uk The process involves the N-arylation of the amidine reagent, followed by a one-pot hydrolysis or elimination step that cleaves the intermediate N-aryl amidine to furnish the final primary amine product. researchgate.net This protocol has demonstrated broad scope, successfully aminating a range of substrates including those containing fluoro, chloro, and bromo leaving groups. researchgate.net
Another significant advancement in transition-metal-free amination involves the use of simple azides for the stereoselective α-amination of amides. nih.govfigshare.comnih.gov This method proceeds under mild conditions through the electrophilic activation of the amide, followed by the addition of an azide. nih.gov The reaction is highly chemoselective, targeting the amide even in the presence of other carbonyl groups like esters or ketones. nih.govorganic-chemistry.org A key feature of this protocol is the release of nitrogen gas as a driving force for the transformation. figshare.comorganic-chemistry.org By simply varying the structure of the azide, a diverse array of aminated products can be accessed. figshare.comnih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Fluoronitrobenzene | 4-Nitroaniline | 95 |
| 4-Chloronitrobenzene | 4-Nitroaniline | 94 |
| 4-Bromonitrobenzene | 4-Nitroaniline | 91 |
| 2-Fluoro-5-nitropyridine | 5-Amino-2-fluoropyridine | 81 |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 4-Amino-3,5-dinitrobenzotrifluoride | 97 |
| 4-Chloroquinoline | 4-Aminoquinoline | 85 |
Stereoselective and Regioselective Transformations
Control over stereochemistry and regiochemistry is a central goal in modern organic synthesis. Methodologies employing this compound derivatives have made significant strides in achieving this control. Stereoselectivity, which governs the 3D arrangement of atoms, is prominent in the transition-metal-free α-amination of amides using azides. organic-chemistry.org When chiral amides are used as substrates, this reaction can proceed with high levels of diastereoselectivity, achieving ratios up to 15:1. organic-chemistry.org This allows for the synthesis of optically enriched α-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. nih.govorganic-chemistry.org The stereochemical outcome is determined during the formation of key azirinium or amidinium intermediates. nih.govorganic-chemistry.org
Regioselectivity, the control over which position on a molecule reacts, has been demonstrated through advanced chemo-enzymatic cascades. researchgate.netmanchester.ac.uk A notable example is the regioselective C-H bond amidation of simple arenes. researchgate.netmanchester.ac.uk This transformation is achieved by integrating photoredox catalysis into an enzymatic cascade. researchgate.net The process begins with a photochemical C-H bond cyanation of the arene to install a nitrile group at a specific position. manchester.ac.uk This nitrile is then converted into an amide by a sequence of nitrile hydrolyzing enzymes and amide bond synthetases, ensuring the final amide product is formed with high regiochemical fidelity. researchgate.netmanchester.ac.uk The regioselectivity is dictated by the initial C-H cyanation step, which can be tuned to target specific positions on the aromatic ring. manchester.ac.uk
| Amide Substrate | Azide Reagent | Diastereomeric Ratio (dr) |
|---|---|---|
| (S)-N-Benzoyl-2-phenylglycine derivative | Benzyl azide | 10:1 |
| Chiral lactam derivative | Benzyl azide | >20:1 |
| Proline-derived amide | 4-Methoxybenzyl azide | 15:1 |
Advanced Synthetic Techniques Employing this compound Derivatives
Modern synthetic chemistry continuously seeks more efficient and versatile methods. Advanced techniques employing this compound derivatives or surrogates often involve reaction cascades or the combination of different catalytic systems to build molecular complexity rapidly. For instance, the transition-metal-free amination of amides can be adapted to generate tertiary amine products through domino reactions. nih.gov In one approach, an amide substrate containing a remote bromine substituent undergoes a domino amination/cyclization sequence to form a six-membered ring. nih.gov Alternatively, using a halogenated azide reagent can trigger a similar cascade to deliver α-pyrrolidine products in high yield. nih.gov These methods showcase how a single, simple amination procedure can be tuned to produce diverse and complex cyclic structures. nih.gov
The integration of biocatalysis and chemocatalysis represents another frontier. researchgate.net Novel biocatalytic cascade reactions have been designed to synthesize various amides from nitriles under mild, aqueous conditions. researchgate.netmanchester.ac.uk These cascades combine nitrile hydratase enzymes with amide bond synthetase enzymes. manchester.ac.uk By incorporating photoredox catalysis at the beginning of the cascade for the C-H cyanation of arenes, a highly regioselective, non-directed C-H bond amidation is achieved. researchgate.netmanchester.ac.uk This powerful combination of light-driven chemistry and enzymatic precision provides a sustainable and efficient route to valuable amide products from simple starting materials. researchgate.net Furthermore, solvent-free synthetic procedures for nitrogen-containing heterocycles like azines have been developed, highlighting a move towards more environmentally friendly reaction conditions. researchgate.net These advanced techniques, from organocatalytic domino reactions to integrated chemo-enzymatic systems, are expanding the toolkit for constructing complex nitrogen-containing molecules. nih.govresearchgate.netnumberanalytics.com
Coordination Chemistry of Azanide Ligands
Synthesis and Structural Characterization of Metal-Azanide Complexes
The synthesis of metal-azanide complexes typically involves the reaction of a metal halide or other suitable precursor with an alkali metal amide. wikipedia.org An alternative route involves the deprotonation of a coordinated amine ligand. wikipedia.org The structural diversity of these complexes is vast, with the azanide ligand capable of acting as both a terminal and a bridging ligand, the latter being less common with bulky substituents. wikipedia.org
The coordination chemistry of this compound ligands with main group metals is well-established, with complexes of alkali metals and heavier group 14 elements being extensively studied. Alkali metal amides, particularly lithium amides, are widely used as reagents in synthesis. wikipedia.org They are typically prepared by the reaction of an amine with an organolithium reagent like n-butyllithium. wikipedia.org
In Group 14, the reaction of M{N(SiMe₃)₂}₂ (where M = Ge, Sn, Pb) with sterically demanding primary amines such as 2,6-dimesitylaniline (Ar#NH₂) can yield monomeric primary amido complexes of the type M{N(H)Ar#}₂. acs.orgnih.gov These complexes exhibit V-shaped MN₂ geometries. acs.orgnih.gov In the case of the tin and lead derivatives, close contacts between the metal center and the ipso-carbon atoms of the flanking aryl groups of the terphenyl substituents are observed, indicating secondary metal-ligand interactions. acs.orgnih.gov These interactions have a notable influence on the spectroscopic properties of the complexes. acs.orgnih.gov Upon heating, these primary amido complexes can undergo further reaction to form dimeric imido complexes, {M(μ-NAr#)}₂, featuring a four-membered M₂N₂ core. acs.orgnih.gov
Table 1: Selected Structural Data for Main Group Metal Amido Complexes
| Compound | M-N Bond Length (Å) | N-M-N Bond Angle (°) | Reference |
| Ge{N(H)Ar#}₂ | 1.889(3), 1.897(3) | 97.49(14) | acs.orgnih.gov |
| Sn{N(H)Ar#}₂ | 2.073(4), 2.083(4) | 90.15(16) | acs.orgnih.gov |
| Pb{N(H)Ar#}₂ | 2.215(6), 2.227(6) | 84.0(2) | acs.orgnih.gov |
| {Ge(μ-NAr#)}₂ | 1.859(2) - 1.870(2) | N/A | acs.orgnih.gov |
| {Sn(μ-NAr#)}₂ | 2.039(2) - 2.043(2) | N/A | acs.orgnih.gov |
| {Pb(μ-NAr#)}₂ | 2.185(5) - 2.193(5) | N/A | acs.orgnih.gov |
| Data sourced from crystallographic studies of the specified compounds. |
Transition metal this compound complexes are accessible through several synthetic routes, including the reaction of anhydrous metal chlorides with alkali metal amides or by the deprotonation of coordinated amines. wikipedia.org The coordination environment of the metal center is highly dependent on the nature of the metal, its oxidation state, and the steric and electronic properties of the this compound and any co-ligands.
For instance, anionic iron(II) amido complexes can be synthesized and serve as active catalysts. nih.gov The triamido ferrate complex K[Fe(N^N)N(SiMe₃)₂], where N^N is 1,2-diphenylethylene-1,2-diamido, has been prepared and characterized. nih.gov The Fe-N bond lengths in related complexes are sensitive to the coordination environment; for example, the terminal Fe-NSi bonds in [Fe(hmds)₂]₂ (hmds = hexamethyldisilazide) are approximately 1.92 Å. nih.gov
Cobalt(II) complexes with amide-containing N5 ligands, such as CoII(PaPy₂Q) and CoII(PaPy₂N), feature distorted trigonal bipyramidal geometries. mdpi.com The coordination of the amide nitrogen is a key feature of these structures. mdpi.com
In copper chemistry, the metal ion's strong Lewis acidity can induce the deprotonation of amide groups in peptide-like ligands at relatively low pH. nih.govacs.org This leads to the formation of stable complexes where the deprotonated amide nitrogen is coordinated to the copper(II) center. nih.gov The coordination environment around the copper can change with pH, often involving a stepwise coordination of consecutive amide nitrogens. nih.govacs.org
The synthesis of lanthanide(II) and (III) this compound complexes is an active area of research, with applications in catalysis and materials science. acs.orgnih.gov These complexes are commonly prepared by salt metathesis reactions between a lanthanide halide and an alkali metal amide. acs.orgnih.govnih.gov
A series of lanthanide(II) and (III) complexes supported by the N(SiMe₃)Ar ligand have been synthesized and structurally characterized. acs.orgnih.gov For example, the reaction of LnCl₃ with a lithium amide can yield lanthanide(III) amide chlorides like {[(C₆H₅)(Me₃Si)N]₂YbCl(THF)}₂. acs.orgnih.gov Reduction of such precursors can lead to lanthanide(II) bis(amido) complexes, for instance, [(C₆H₅)(Me₃Si)N]₂Yb(DME)₂. acs.orgnih.gov The steric bulk of the amido ligand can significantly influence the outcome of these reactions. acs.orgnih.gov
The coordination of bulky bis(silyl)phosphide ligands to lanthanide(II) centers has also been explored, providing a comparison to the corresponding amido complexes. The synthesis of [Ln{P(SiⁱPr₃)₂}₂(THF)ₓ] (Ln = Sm, Eu, Yb) has been reported, and their structures show differences from their amido analogues due to the longer Ln-P bonds and the softer nature of the phosphide (B1233454) donor. acs.org
Heteroleptic lanthanide(II) amido complexes coordinated by bidentate and tridentate amidinate ligands have also been prepared. nih.gov These complexes can exhibit unconventional coordination modes, such as κ¹-amido:η⁶-arene coordination of the amidinate ligand to a samarium center. nih.gov
Table 2: Examples of Synthesized Lanthanide Amido Complexes
| Complex | Lanthanide | Synthesis Method | Reference |
| {[(C₆H₅)(Me₃Si)N]₂YbCl(THF)}₂ | Yb(III) | Metathesis of YbCl₃ with lithium amide | acs.orgnih.gov |
| [(C₆H₅)(Me₃Si)N]₂Sm(DME)₂ | Sm(II) | Metathesis of SmI₂ with sodium amide | acs.orgnih.gov |
| [tBuC(NC₆H₃-iPr₂-2,6)₂]SmN(SiMe₃)₂ | Sm(II) | Salt metathesis | nih.gov |
| [Ln{P(SiⁱPr₃)₂}₂(THF)ₓ] | Sm(II), Eu(II), Yb(II) | Salt metathesis | acs.org |
Ligand Design Principles and Their Influence on this compound Complex Properties
The properties and reactivity of a metal-azanide complex are profoundly influenced by the design of the ligand set. nih.gov Key design principles revolve around modulating the steric and electronic characteristics of the this compound ligand itself, as well as any ancillary ligands present in the coordination sphere. thieme-connect.debiointerfaceresearch.com
The use of sterically demanding substituents on the nitrogen atom, such as bulky silyl (B83357) groups (e.g., -SiMe₃ or -SiⁱPr₃) or terphenyl groups, is a common strategy to stabilize low-coordinate metal centers and prevent the formation of polymeric structures through amido bridges. wikipedia.orgnih.govacs.org This steric hindrance can also influence the reactivity of the complex, for example, by creating a specific pocket for substrate binding in catalysis. nih.gov
Tripodal amido ligands are another important class of ligands designed to enforce specific coordination geometries and create well-defined reactive sites on the metal center. dntb.gov.ua These "molecular claws" can stabilize metals in various oxidation states and have been employed in both main group and transition metal chemistry. dntb.gov.ua
The electronic properties of the this compound ligand can be tuned by the substituents on the nitrogen atom. Electron-withdrawing or -donating groups can alter the donor strength of the amide nitrogen, thereby influencing the stability and reactivity of the metal-nitrogen bond. solubilityofthings.com Furthermore, the incorporation of additional donor functionalities into the ligand framework, creating multifunctional or hemilabile ligands, can provide greater control over the catalytic activity and stability of the complex. nih.gov For example, introducing a pendant ether or phosphine (B1218219) oxide group on an amidinate ligand in lanthanide complexes has been shown to significantly enhance catalytic activity in hydrophosphination reactions. nih.gov
The Hard and Soft Acid-Base (HSAB) principle is also a crucial consideration in ligand design. biointerfaceresearch.comresearchgate.net Hard metal ions tend to form more stable complexes with hard donor atoms like the nitrogen of an unsubstituted or alkyl-substituted this compound ligand. biointerfaceresearch.com
Spectroscopic Probes for Investigating Metal-Azanide Bonding
X-ray Crystallography provides definitive information on the solid-state structure, including precise measurements of M-N bond lengths and angles around the metal center. acs.orgmdpi.com This data is fundamental for understanding the coordination geometry and the steric environment of the complex. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of diamagnetic amido complexes in solution. ¹H and ¹³C NMR are routinely used to characterize the organic framework of the ligands. nih.gov Of particular importance is ¹⁵N NMR spectroscopy, which provides direct information about the electronic environment of the nitrogen atom in the this compound ligand. nih.gov The ¹⁵N chemical shift is highly sensitive to the nature of the M-N bond, including its degree of multiple bond character. nih.gov For paramagnetic complexes, NMR can still provide valuable structural information, although the spectra are often characterized by broad, shifted resonances. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy is used to study paramagnetic metal-azanide complexes, providing insights into the oxidation state and electronic structure of the metal center. acs.org
Infrared (IR) Spectroscopy can be used to identify characteristic vibrational modes of the amido ligand. The M-N stretching frequency, typically found in the far-IR region, can provide a qualitative measure of the strength of the metal-nitrogen bond. acs.org
UV-Visible Spectroscopy probes the electronic transitions within the complex. For transition metal complexes, ligand-field transitions observed in the visible region are sensitive to the coordination geometry of the metal ion and the nature of the coordinated ligands. mdpi.comnih.gov Shifts in the absorption maxima upon coordination or changes in the coordination environment (e.g., with pH) can be used to follow reactions in solution. nih.govacs.org
Table 3: Spectroscopic Techniques for Characterizing Metal-Azanide Complexes
| Technique | Information Obtained | Reference |
| X-ray Crystallography | Solid-state structure, bond lengths, bond angles | acs.orgmdpi.com |
| NMR Spectroscopy | Solution structure, ligand environment, M-N bond character (¹⁵N) | nih.govmdpi.comnih.gov |
| EPR Spectroscopy | Electronic structure of paramagnetic centers | acs.org |
| IR Spectroscopy | Vibrational modes, qualitative bond strength | acs.org |
| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | mdpi.comnih.gov |
Reactivity and Stability of this compound Within Coordination Spheres
Ligand Substitution and Exchange: this compound ligands can be involved in ligand exchange reactions. nih.gov In some systems, the M-N bond is labile, allowing for protolytic ligand exchange, which is a key step in many catalytic cycles. nih.gov
Deprotonation and Amide Bond Cleavage: The Lewis acidity of the metal center can significantly impact the reactivity of amide groups, not just the primary this compound but also those within peptide backbones. nih.govrsc.org Strongly Lewis acidic metals like Cu(II) can promote the deprotonation of amide N-H bonds at pH values much lower than in the free ligand, leading to the formation of a coordinated, deprotonated amide. nih.govacs.org In some cases, the interaction with a metal center can even lead to the cleavage of the amide bond itself, a reaction of significant biological and chemical interest. rsc.org The stability of the resulting complexes is influenced by factors such as chelation and the macrocyclic effect. biointerfaceresearch.com
Catalytic Activity: Metal-azanide complexes are increasingly used as catalysts in a variety of organic transformations. Anionic iron(II) amido complexes have shown high activity in the regioselective hydrosilylation of alkenes. nih.gov Lanthanide(II) amido complexes are effective catalysts for the hydrophosphination of styrenes and alkynes, with their activity being tunable through the design of ancillary ligands. nih.gov The reactivity in these catalytic systems often involves the metal-amido unit acting as a bifunctional system, where the nitrogen atom can act as a base or nucleophile, and the metal center as a Lewis acid. rsc.org
The stability of metal-azanide complexes is governed by several factors. The charge and ionic radius of the metal ion play a crucial role, with stability generally increasing with higher charge and smaller ionic radius for a given group of metals. biointerfaceresearch.com The structure of the ligand is also paramount; polydentate ligands that form five- or six-membered chelate rings with the metal center result in significantly more stable complexes due to the chelate effect. biointerfaceresearch.comresearchgate.net
Catalytic Roles of Azanide and Azanide Containing Systems
Azanide as a Homogeneous Catalyst or Co-catalyst
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. numberanalytics.comyoutube.com The this compound ion, or species that can generate it in situ, can act as a potent catalyst or co-catalyst in this context, primarily by facilitating the activation of substrates and participating in catalytic cycles.
The high nucleophilicity of the this compound ion makes it an effective agent for the activation of various substrates. In many synthetic protocols, direct use of the this compound ion is challenging due to its high reactivity and poor stability. Consequently, "this compound surrogates" have been developed to deliver the NH₂⁻ moiety in a more controlled manner. These surrogates enable the facile conversion of substrates like electron-deficient (hetero)aryl halides into primary N-aryl amines under transition-metal-free conditions. nih.govyoutube.com
A notable example involves the use of a specially designed amidine reagent that is bench-stable and undergoes N-arylation under basic conditions. The resulting N-aryl amidine intermediate can then be cleaved in situ to yield the desired N-aryl amine. This approach provides a safer and more selective alternative to traditional anionic nitrogen nucleophiles such as alkali metal amides. nih.govyoutube.com
Table 1: Examples of this compound Surrogates in Nucleophilic Amination
| This compound Surrogate | Substrate Example | Product | Conditions | Reference |
| Amidine-based reagent | Electron-deficient (hetero)aryl halide | Primary N-aryl amine | Basic, 40 °C | nih.govyoutube.com |
| [Ni(NH₃)₆]Cl₂ | Aryl chlorides | Primary aryl amines | Light irradiation (390–395 nm), bipyridine ligand | nih.gov |
This method of substrate activation highlights the potential of this compound-like reactivity in promoting chemical transformations that would otherwise be difficult to achieve.
A key feature of homogeneous catalysis is the operation of a catalytic cycle, where the catalyst is regenerated after participating in the reaction. youtube.com While a well-defined catalytic cycle where the this compound ion itself is the primary and regenerated catalyst is not commonly depicted, its conjugate acid, ammonia (B1221849), and related amide intermediates are integral to many catalytic processes in organic synthesis.
For instance, in the catalytic hydrogenation of amides to amines, metal-ligand cooperation in ruthenium complexes can involve a Ru-NH moiety that plays a crucial role in hydrogen activation. savemyexams.com Although not a direct this compound-catalyzed cycle, the involvement of an amide ligand is a key feature. The general principle of a catalytic cycle involves the catalyst (C) reacting with a substrate (A) to form an intermediate (AC), which then reacts with a second substrate (B) to form the product (P) and regenerate the catalyst. youtube.com
Theoretically, a catalytic cycle involving an this compound ion could proceed via the following general steps:
Nucleophilic attack: The this compound ion attacks an electrophilic substrate, forming a new intermediate.
Transformation: The intermediate undergoes one or more reaction steps.
Catalyst regeneration: The final product is released, and the this compound ion is regenerated, often through a deprotonation step involving a base present in the reaction mixture.
While direct evidence for such cycles is limited in the literature, the principles of homogeneous catalysis support the potential for such mechanisms, especially in reactions where a strong, nucleophilic base is required to activate the substrate.
This compound-Derived Species in Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This compound-related species, such as surface-adsorbed imide (NH²⁻) and amide (NH₂⁻) groups, are critical intermediates in several large-scale industrial processes, most notably ammonia synthesis and decomposition.
The synthesis of ammonia via the Haber-Bosch process is a cornerstone of the chemical industry and relies on heterogeneous catalysts, traditionally based on iron or ruthenium. The mechanism of ammonia synthesis can proceed through either a dissociative or an associative pathway. In both pathways, surface nitride (N³⁻), imide, and amide species are key intermediates formed by the stepwise hydrogenation of adsorbed dinitrogen (N₂). numberanalytics.comsavemyexams.com
Conversely, the decomposition of ammonia for hydrogen production is also an important catalytic reaction. Non-stoichiometric lithium imide (Li₂NH) has been shown to be a highly active catalyst for this process, exhibiting superior performance compared to some conventional nickel- and ruthenium-based catalysts. In this system, the catalytically active species is believed to be a non-stoichiometric phase that is closer to lithium imide than lithium amide (LiNH₂). Neutron powder diffraction studies have revealed that under ammonia flow, the catalyst's stoichiometry deviates from pure imide, and hydrogen from the ammonia is incorporated into the bulk catalyst material.
Table 2: Comparison of Catalytic Activity in Ammonia Decomposition
| Catalyst | NH₃ Conversion (%) at 450 °C | Reaction Rate (kg NH₃ kg cat⁻¹ h⁻¹) | Reference |
| Ni-SiO₂/Al₂O₃ | 34.0 | 1.78 | |
| Ru-Al₂O₃ | 53.7 | 2.81 | |
| NaNH₂ | 54.9 | 2.88 | |
| LiNH₂ | 90.7 | 4.75 |
The lithium amide-imide system is particularly interesting as it can operate as a solid catalyst, which may allow for the development of structured catalyst supports to enhance its turnover frequency.
The surface of heterogeneous catalysts plays a critical role in their activity. In the case of metal nitride catalysts like cobalt-molybdenum nitride (Co₃Mo₃N), surface nitrogen vacancies are believed to be the active sites for dinitrogen activation. numberanalytics.comyoutube.com The interaction of nitrogen and hydrogen with the catalyst surface leads to the formation of various intermediates.
On transition metal nitrides, nitrogen can be incorporated into the interstitial sites of the metal lattice, which can confer basic sites for reactant adsorption and improve the electronic properties of the catalyst. For molybdenum nitride (Mo₂N), the N-terminated (111) surface is reported to be thermodynamically stable and is a focus of mechanistic studies.
In the lithium imide-catalyzed ammonia decomposition, it has been proposed that the reaction of ammonia with surface imide ions (NH²⁻ + NH₃ → 2NH₂⁻) induces large fluctuations in the top surface layers, creating a dynamic, liquid-like state. This activated environment facilitates the series of reactions that lead to the release of N₂ and H₂. This represents a paradigm where the catalyst surface is not static but is dynamically activated by the reactants.
Mechanistic Studies of this compound's Catalytic Action
Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. For this compound and related species, mechanistic studies have been conducted for both homogeneous and heterogeneous systems.
In the context of homogeneous catalysis, as seen with this compound surrogates, the mechanism typically involves a nucleophilic aromatic substitution (SNAr) pathway where the this compound equivalent attacks an electron-deficient aromatic ring. nih.govyoutube.com
For heterogeneous catalysis, particularly ammonia synthesis, density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms. On Co₃Mo₃N surfaces, an associative mechanism for ammonia synthesis has been proposed as a new low-energy pathway. youtube.comsavemyexams.com This contrasts with the generally accepted dissociative mechanism on industrial iron catalysts. The associative pathway involves the stepwise hydrogenation of N₂ without prior dissociation into nitrogen atoms. numberanalytics.com
Design and Optimization of this compound-Based Catalytic Systems
The rational design and optimization of catalytic systems featuring the this compound (NH₂⁻) ligand and its derivatives are pivotal for enhancing their efficacy and expanding their application in chemical synthesis. The strong σ-donating and π-donating nature of the this compound ligand profoundly influences the electronic and steric environment of the metal center, thereby dictating the catalytic activity and selectivity. nih.gov Researchers have focused on several key strategies to fine-tune these catalysts, including modification of the ligand architecture, selection of the metal center, and optimization of reaction conditions.
A primary approach in designing this compound-based catalysts involves the use of polydentate and chelating amido-donor ligands. These multidentate ligands provide enhanced stability to the metal complex, preventing undesirable side reactions and catalyst deactivation. rsc.org By incorporating the this compound moiety into a larger ligand framework, it is possible to create well-defined and highly reactive sites at the metal center. rsc.org The steric bulk of the substituents on the nitrogen atom of the this compound ligand is another critical design parameter. Bulky groups can be used to create a specific coordination environment around the metal, influencing substrate approach and selectivity. For instance, sterically demanding ligands are employed to stabilize low-coordinate and low-valent metal complexes, which are often highly reactive catalytic species. nih.gov
The choice of the metal is another crucial factor. Early transition metals, when complexed with polydentate amido-donor ligands, have shown unprecedented patterns of reactivity, particularly in olefin polymerization catalysis. rsc.org In contrast, late transition metals and first-row earth-abundant metals like iron and cobalt are being explored for a variety of catalytic transformations, including reduction and cross-coupling reactions. mdpi.comscg.ch The interplay between the metal's electronic properties and the donor capacity of the this compound ligand is a key area of investigation for optimizing catalytic performance.
Computational modeling has emerged as a powerful tool in the design and optimization of this compound-based catalysts. Theoretical calculations can predict the geometric and electronic structures of catalytic intermediates and transition states, providing valuable insights into reaction mechanisms. This understanding allows for the rational design of more efficient catalysts by modifying the ligand structure or the metal center to lower activation barriers and favor desired reaction pathways.
Detailed Research Findings
Recent research has highlighted the successful application of these design principles in various catalytic systems. For example, a heteroleptic tri-coordinate amidoferrate complex, K[Fe(N^N)N(SiMe₃)₂] (where N^N = 1,2-diphenylethylene-1,2-diamido), has demonstrated high catalytic activity in the regioselective hydrosilylation of alkenes. nih.gov Mechanistic studies suggest that the catalytic cycle is initiated by the silylative dissociation of the amide, leading to the formation of a reactive iron hydride species. nih.gov
In the realm of oxygen reduction reactions (ORR), cobalt(II) complexes supported by amide-containing pentadentate ligands have been investigated. mdpi.com A comparative study of two such complexes, CoII(PaPy₂Q) and CoII(PaPy₂N), revealed that the presence of a second-sphere nitrogen atom in the naphthyridine group of the latter complex significantly enhances the rate of dioxygen reduction. mdpi.com This enhancement is attributed to the potential for more efficient protonation of cobalt-oxygen intermediates during the catalytic cycle. mdpi.com
Rare-earth metal amido complexes have also emerged as potent catalysts. Trinuclear rare-earth metal complexes incorporating indolyl and μ₃-oxo groups have shown high catalytic activity for the hydrophosphonylation of aldehydes and ketones, leading to the formation of α-hydroxy phosphonates with low catalyst loadings. rsc.org
The catalytic activity of amido-bridged zirconocene (B1252598) complexes in ethylene (B1197577) polymerization has also been a subject of study. Binuclear zirconocene complexes demonstrated higher activities for ethylene polymerization and copolymerization with 1-octene (B94956) compared to their mononuclear counterparts. researchgate.net The polymerization activity was also found to be dependent on the type and concentration of the trialkylaluminium co-catalyst. researchgate.net
These examples underscore the importance of a multifaceted approach to the design and optimization of this compound-based catalytic systems, integrating ligand design, metal selection, and mechanistic understanding to achieve superior catalytic performance.
Advanced Spectroscopic Investigations of Azanide Containing Compounds
Principles of Spectroscopic Analysis Applied to Azanide Systems
Spectroscopic techniques are indispensable tools for elucidating the electronic and geometric structures of molecules. youtube.com For systems containing this compound or diazene (B1210634) ligands, a combination of methods is typically employed to gain a comprehensive understanding of their bonding and reactivity. The principles of these techniques are founded on the interaction of electromagnetic radiation with the molecule, which induces transitions between quantized energy levels. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the local chemical environment of specific atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N, ³¹P). The chemical shifts, coupling constants, and relaxation times provide detailed information about the connectivity of atoms, the electronic structure of the molecule, and dynamic processes. nih.gov
Vibrational Spectroscopy (Infrared and Raman) measures the energies of molecular vibrations. youtube.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. youtube.com For this compound and diazene ligands, the N-H and N-N stretching and bending modes are particularly informative. The complementary nature of IR and Raman spectroscopy, governed by different selection rules (change in dipole moment for IR and change in polarizability for Raman), allows for a more complete vibrational analysis. youtube.com
Each of these techniques provides a unique piece of the structural puzzle. When used in concert, they offer a powerful approach to characterizing the intricate nature of this compound-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound and diazene-containing compounds in solution. By analyzing the NMR spectra, detailed information about the molecular framework and the electronic environment of the ligands can be obtained.
In the study of diazene complexes, ¹H NMR is particularly useful for identifying the N-H protons. For instance, in a side-on bound iron complex of diazene, trans-[Fe(η²-H₂)(H)(dppe)₂][BPh₄], the protons of the diazene ligand exhibit distinct chemical shifts. rsc.org The analysis of ¹H-¹⁵N coupling constants in ¹⁵N-labeled complexes can provide further insight into the nature of the N-H and N-N bonds. For example, a di-iron complex with a bridging diazene ligand, 4Tol-(¹⁵N)₂, displays a complex ¹H NMR spectrum that can be simulated to extract key coupling constants, such as ¹J(N-H) and ¹J(N-N), which are indicative of the bonding within the Fe-(HN=NH)-Fe core. researchgate.net
³¹P NMR is also a valuable tool when phosphine (B1218219) co-ligands are present in the metal complex. The chemical shift of the phosphorus nucleus is sensitive to the electronic properties of the metal center and the other ligands in the coordination sphere. For example, in a series of copper(I) phosphine complexes with scorpionate ligands, the ³¹P{¹H} NMR spectra show single resonances with downfield shifts relative to the free phosphine ligands, indicating coordination to the copper center. mdpi.com
The following table summarizes representative NMR data for some diazene-containing compounds:
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| 4Tol-(¹⁵N)₂ | ¹H (N-H) | 18.66 | ¹J(N-H) = 69.4 | researchgate.net |
| 4Tol-(¹⁵N)₂ | ¹H (N-H) | 18.66 | ²J(N-H) = 0.45 | researchgate.net |
| 4Tol-(¹⁵N)₂ | ¹H (N-H) | 18.66 | ³J(H-H) = 22.4 (trans) | researchgate.net |
| 4Tol-(¹⁵N)₂ | ¹⁵N | - | ¹J(N-N) = 10.6 | researchgate.net |
| (E)-4,4'-(diazene-1,2-diyl)dianiline | ¹H | 7.68-7.65 (d), 6.67-6.65 (d), 3.88 (s) | J = 8 | rsc.org |
| (E)-4,4'-(diazene-1,2-diyl)dianiline | ¹³C | 147.48, 144.79, 123.34, 113.76 | - | rsc.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of this compound and diazene-containing compounds. These methods probe the vibrational energy levels of molecules, providing a "fingerprint" that is unique to the compound and its specific isomeric form. youtube.com
For example, in copper(I) phosphine complexes containing scorpionate ligands with a B-H bond, the IR spectra show a characteristic B-H stretching frequency around 2221-2269 cm⁻¹, confirming the coordination of the borohydride (B1222165) group. mdpi.com In studies of metal complexes with azo ligands, which contain the -N=N- functional group, the N=N stretching vibration is a key diagnostic peak in the IR spectrum. researchgate.net
The following table presents characteristic vibrational frequencies for some this compound and diazene-related species:
| Compound/Fragment | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |
| [Cu(NaphthBai)₂(H₂O)] | B-H stretch | 2221 | IR | mdpi.com |
| [Cu(MeBai)(PPh₃)] | B-H stretch | 2226 | IR | mdpi.com |
| [Cu(PhBai)(PPh₃)] | B-H stretch | 2269 | IR | mdpi.com |
| Adsorbed N₂ on Na⁺-ETS-10 | N-N stretch | 2331–2333 | IR | rsc.org |
| trans-[⁵⁷Fe(η²-H₂)(H)(dppe)₂]⁺ | Fe-H stretch | 1915 | NRVS | nih.gov |
| trans-[⁵⁷Fe(η²-H₂)(H)(dppe)₂]⁺ | asymmetric Fe-H₂ stretch | 1774 | NRVS | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that is particularly powerful for studying the vibrations of specific isotopes, such as ⁵⁷Fe. In a study of a trans-iron-dihydride complex, NRVS was used to identify the Fe-H and Fe-H₂ stretching modes, providing data that is complementary to conventional IR and Raman spectroscopy. nih.gov
X-ray Diffraction and Crystallography for Solid-State Characterization
X-ray diffraction on single crystals is the most definitive method for determining the precise three-dimensional structure of molecules in the solid state. mdpi.com This technique provides invaluable information on bond lengths, bond angles, coordination geometries, and intermolecular interactions in this compound and diazene-containing compounds.
For instance, the crystal structure of a di-iron complex with a bridging diazene ligand, 4Tol, revealed key metric parameters such as the N-N bond length of 1.288(4) Å and the Fe-N-N bond angles of 131.8(2)° and 132.1(3)°. researchgate.net These data are crucial for understanding the nature of the bonding within the diazene ligand and its interaction with the metal centers.
In a series of copper complexes with scorpionate ligands, X-ray crystallography confirmed the coordination environment around the copper center. mdpi.com For example, in [Cu(MeBai)(PPh₃)], the copper atom is coordinated to two nitrogen atoms from the bis(7-azaindolyl)methane ligand, a phosphorus atom from the triphenylphosphine (B44618) ligand, and has a significant interaction with the B-H bond of the borohydride.
The following table summarizes selected crystallographic data for some diazene-containing compounds:
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| 4Tol | Monoclinic | P2₁/n | Fe1-N10 = 1.923(3), Fe2-N11 = 1.887(4), N10-N11 = 1.288(4) | Fe1-N10-N11 = 131.8(2), Fe2-N11-N10 = 132.1(3) | researchgate.net |
| [Cu(MeBai)(PPh₃)] | Triclinic | P-1 | Cu-P = 2.184(1), Cu-N1 = 2.067(2), Cu-N3 = 2.071(2), Cu-B = 2.214(3) | P-Cu-N1 = 120.3(1), P-Cu-N3 = 118.9(1), N1-Cu-N3 = 93.4(1) | mdpi.com |
| [Cu(PhBai)(PCy₃)] | Monoclinic | P2₁/c | Cu-P = 2.223(1), Cu-N1 = 2.063(2), Cu-N3 = 2.069(2), Cu-B = 2.201(3) | P-Cu-N1 = 124.7(1), P-Cu-N3 = 118.6(1), N1-Cu-N3 = 92.9(1) | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
These crystallographic studies provide a static picture of the molecule in the solid state, which serves as a crucial reference point for interpreting the data from other spectroscopic techniques that probe the molecule's properties in solution or the gas phase.
Q & A
Q. What strategies optimize this compound-based electrolytes for ionic conductivity in electrochemical applications?
- Methodology : Ternary mixtures (e.g., EMIM-TFSA, ethylene carbonate, Li-TFSA) are studied using rheological and conductivity measurements. Key parameters include viscosity-conductivity trade-offs and ion-pair dissociation. For example, adding ethylene carbonate reduces viscosity by 30%, enhancing Li⁺ mobility . Table 1 : Conductivity Data for EMIM-TFSA/EC/Li-TFSA Mixtures
| EC Content (%) | Viscosity (mPa·s) | Conductivity (mS/cm) |
|---|---|---|
| 0 | 45 | 2.1 |
| 20 | 32 | 3.8 |
| 40 | 28 | 4.5 |
Q. How can this compound-functionalized materials enhance sensitivity in gas sensors, and what are the mechanistic limitations?
- Methodology : this compound groups (e.g., in UiO-66-NH₂ MOFs) act as adsorption sites for acidic gases like SO₂. Capacitive sensors measure dielectric changes upon gas binding. Challenges include humidity interference and long-term stability. Optimization involves tuning MOF porosity and this compound density .
Q. What experimental designs resolve contradictory data on the protonation states of this compound in enzymatic systems?
- Methodology : Combined spectroscopic techniques (e.g., CW-EPR, UV/Vis) and pH titration studies identify protonation equilibria. For example, in lytic polysaccharide monooxygenases, Species 3 (Cu(II)-azanide) dominates at pH > 8, confirmed by g₃ = 2.18 in EPR and LMCT bands .
Methodological Guidelines
- Experimental Reproducibility : Document solvent purity, temperature control, and inert atmosphere conditions .
- Data Interpretation : Use statistical tools (e.g., error analysis for conductivity measurements) and validate computational models with experimental benchmarks .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
